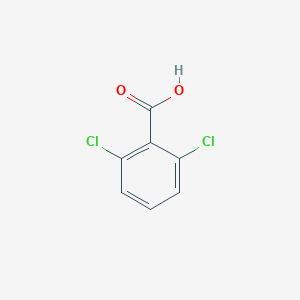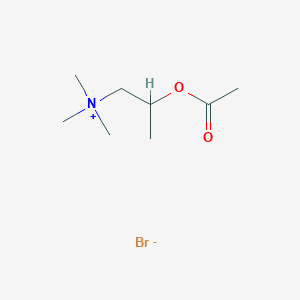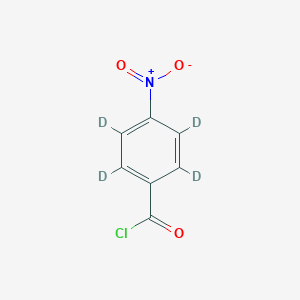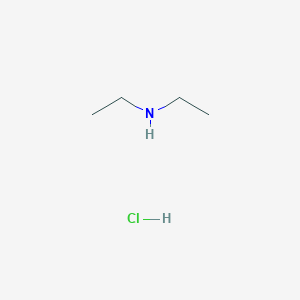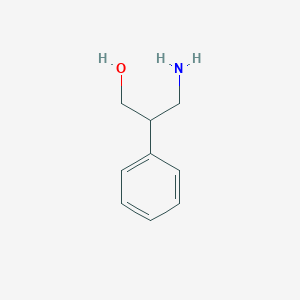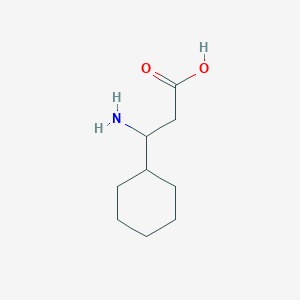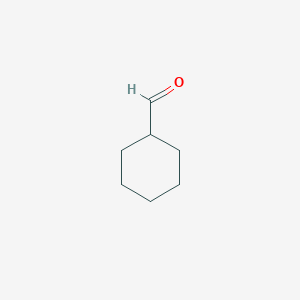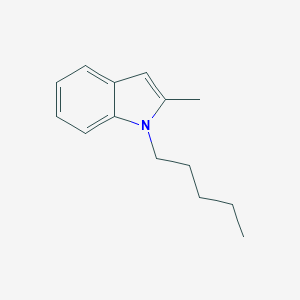
2-Methyl-1-pentylindole
Overview
Description
“2-Methyl-1-pentylindole” is a biochemical used for proteomics research . It is a new class of cannabimimetic indoles with high efficacious agonists at the CB1 receptor and partial agonists at the CB2 receptor . The molecular formula of 2-Methyl-1-pentylindole is C14H19N .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-pentylindole consists of 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom, giving it a molecular weight of 201.31 .
Scientific Research Applications
Photoinduced reactions involving 2-methylindoles, including 2-Methyl-1-pentylindole, can lead to derivatives like 2-methyl-2-[3-(2-methylindolyl)]indoxyl and its N,N′-dimethyl derivative. These reactions are significant in the study of photosensitized oxygenation processes (Saito, Imuta, & Matsuura, 1972).
The compound has been analyzed using techniques like FTIR, revealing distinguishing features in its structure. This is crucial in the identification and analysis of synthetic cannabinoids (Smith, Deruiter, Abdel-Hay, & Clark, 2014).
Studies on synthetic cannabinoids, including those related to 2-Methyl-1-pentylindole, have revealed different primary metabolites, indicating diverse pathways for metabolism. This research is significant for understanding the pharmacological and toxicological profiles of these compounds (Wohlfarth et al., 2015).
Research has shown that derivatives of 2-Methyl-1-pentylindole share pharmacological properties with THC in mice, providing insights into their potential effects and applications (Wiley, Marusich, Martin, & Huffman, 2012).
Hydrolysis of methylated pyrano[3,4-b]indol-3-ones leads to salvadoarele and 2,3-diacetylindoles, respectively, demonstrating the compound's versatility in chemical transformations (Pindur & Erfanian-Abdoust, 1992).
In the context of biofuels, metabolic engineering has been utilized to produce pentanol isomers, which could be related to the compound's structural analogs. This highlights its potential applications in renewable energy sources (Cann & Liao, 2009).
properties
IUPAC Name |
2-methyl-1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-4-7-10-15-12(2)11-13-8-5-6-9-14(13)15/h5-6,8-9,11H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWXBGHPYIJYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=CC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604545 | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-pentylindole | |
CAS RN |
42951-36-0 | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



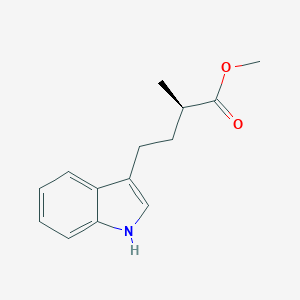
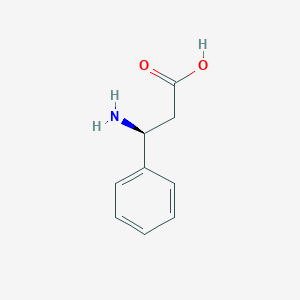


![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
